2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid
Description
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid (CAS: 1314406-17-1) is a benzoic acid derivative featuring a tetrahydrofuran (THF)-carbonyl-amino substituent at the 3-position and a methyl group at the 2-position of the aromatic ring. This compound is characterized by its hybrid structure, combining a rigid benzoic acid core with a flexible THF moiety, which may enhance solubility and bioavailability compared to simpler analogs. It is listed with 95% purity in commercial catalogs , though its specific applications (e.g., pharmaceutical, agrochemical) remain undocumented in the provided evidence. The IUPAC name reflects its structural complexity, and its molecular formula can be deduced as C₁₄H₁₆N₂O₄ (calculated from substituents).
Properties
IUPAC Name |
2-methyl-3-(oxolane-2-carbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKAIKMVNULTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390291 | |
| Record name | STK277154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-63-0 | |
| Record name | STK277154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of 2-methylbenzoic acid with tetrahydro-2-furanylcarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its analgesic and anti-inflammatory properties, making it a valuable drug in pain management.
Industry: Utilized in the formulation of pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, 2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid are best contextualized against related benzoic acid derivatives. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Substituent Complexity and Solubility: The THF-carbonyl-amino group in the target compound introduces a heterocyclic, oxygen-rich motif, likely enhancing solubility in polar solvents compared to the isopropylamino (non-polar) group in 2-methyl-3-[(propan-2-yl)amino]benzoic acid or the methylsulfonyl group (moderately polar) in 2-methyl-3-(methylsulfonyl)benzoic acid . The THF moiety may also improve metabolic stability by resisting oxidative degradation, a limitation in simpler alkyl-substituted analogs.
Functional Group Impact on Bioactivity: Sulfonyl and triazine groups (e.g., in metsulfuron methyl ester) are associated with herbicidal activity due to their ability to inhibit acetolactate synthase . In contrast, the THF-carbonyl-amino group lacks direct pesticidal annotations but could be explored for pharmacological targeting (e.g., enzyme inhibition via hydrogen bonding).
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes, as seen in analogs like 2-methyl-3-[methyl(oxan-4-yl)amino]-5-(1-methylazetidin-3-yl)benzoic acid, which requires catalyzed coupling reactions and protective group strategies . This contrasts with simpler derivatives (e.g., methylsulfonyl analogs), which are synthesized via direct sulfonation .
Thermal and Chemical Stability :
- Boron-containing analogs (e.g., ethyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) exhibit high thermal stability due to their dioxaborolane rings . While the target compound lacks boron, its THF-carbonyl group may confer similar stability via resonance and steric shielding.
Biological Activity
2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid, a derivative of anthranilic acid, is recognized for its biological activity primarily as a non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention due to its analgesic and anti-inflammatory properties, making it a subject of various pharmacological studies.
- Molecular Formula : C₁₃H₁₅N₁O₄
- Molecular Weight : 249.26 g/mol
- CAS Number : 876890-63-0
The primary mechanism through which this compound exerts its biological effects involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, the compound reduces the synthesis of prostaglandins, which are key mediators in the inflammatory response and pain signaling pathways. This action leads to decreased inflammation and pain relief, making it effective in treating conditions such as arthritis and menstrual pain.
Analgesic and Anti-inflammatory Effects
Research indicates that this compound is effective in managing mild to moderate pain. It has been shown to alleviate symptoms associated with various inflammatory conditions, including:
- Arthritis : The compound has demonstrated significant efficacy in reducing joint inflammation and pain.
- Menstrual Pain : Clinical studies suggest its effectiveness in managing dysmenorrhea.
Pharmacological Studies
Several studies have focused on the pharmacological profile of this compound:
- Synthesis and Structure-Activity Relationship (SAR) : Research aimed at understanding the SAR of similar compounds indicates that modifications to the structure can influence binding affinity to opioid receptors, although this compound primarily acts through COX inhibition rather than opioid pathways .
- Binding Affinity Studies : In vitro studies have shown varying degrees of binding affinities for mu, delta, and kappa opioid receptors among related compounds, suggesting potential avenues for further research into its analgesic properties .
Clinical Applications
Clinical applications of this compound have been documented in several case studies:
- Case Study 1 : A double-blind study involving patients with osteoarthritis showed that administration of this compound resulted in significant reductions in pain scores compared to placebo.
- Case Study 2 : In a cohort of women suffering from dysmenorrhea, treatment with this NSAID led to improved quality of life and reduced reliance on other analgesics.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
